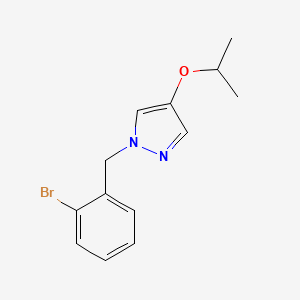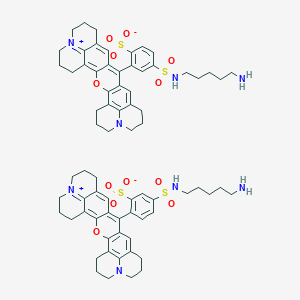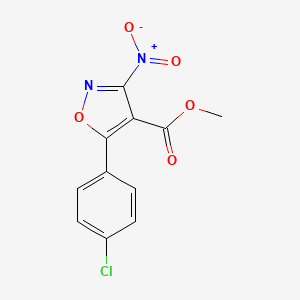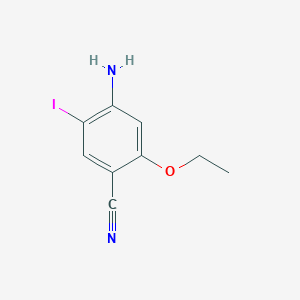![molecular formula C16H19N3O2 B1417432 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione CAS No. 354543-33-2](/img/structure/B1417432.png)
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N3O2S/c21-15-10-13 (17-2-1-9-23-17)11-16 (22)14 (15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18-19,23H,3-8,10-11H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.46 . It’s recommended to be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives : Methylene piperazine-2,5-diones, related to the queried compound, are valuable synthetic intermediates in the synthesis of amino acid derivatives. They demonstrate excellent chiral induction in carbon-carbon bond-forming reactions (Chai & King, 1995).
Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimide compounds show notable fluorescence quantum yields and can be used as pH probes. They have been studied for their photo-induced electron transfer (PET) properties (Gan et al., 2003).
Dieckmann Cyclization Route : Piperazine-2,5-diones, which can be derived from similar structures, have been synthesized via the Dieckmann cyclization process. This method involves the closure of a terminal methylene adjacent to nitrogen onto a carbonyl group (Aboussafy & Clive, 2012).
Organic Crystal Engineering : Studies on 1,4-piperazine-2,5-diones have shown different hydrogen-bonding networks in their polymorphic crystalline forms. These studies help understand the association of such compounds in solution (Weatherhead-Kloster et al., 2005).
Synthesis of Biologically Active Molecules : Piperazine moieties in 5-(aminomethylene)thiazolidine-2,4-dione derivatives have shown good antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Mohanty et al., 2015).
Halocyclization Process : A study focused on the halocyclization of a compound structurally related to the queried compound, leading to the synthesis of new derivatives (Zborovskii et al., 2011).
Potential as PET Probe in Imaging : Derivatives of the compound have been synthesized and evaluated as potential PET probes for imaging of enzymes (Gao et al., 2013).
Rapid and Facile Fluorimetric Method for Detecting Formaldehyde : The compound has been utilized as a fluorimetric derivatization reagent for rapid and efficient detection of formaldehyde (Dong et al., 2016).
Eigenschaften
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLMGMINIGJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



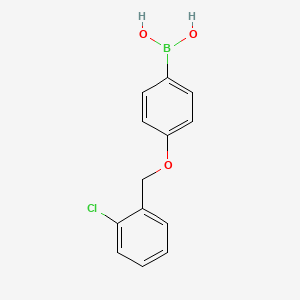
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
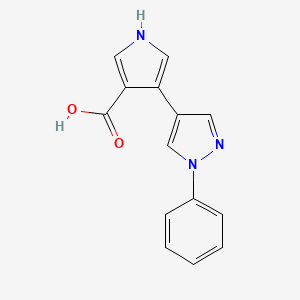
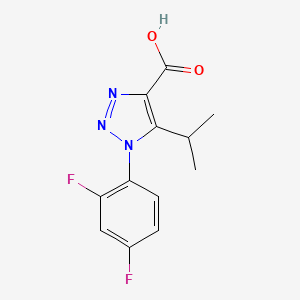
![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
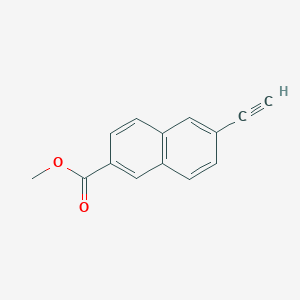
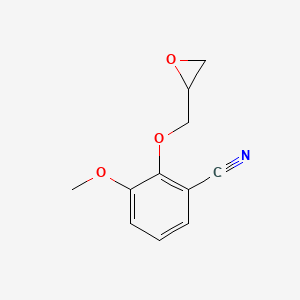
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
